Regiochemical Identity and Lipophilicity Distinction from the 6-Chloro Isomer
The compound's primary identifier is its 4-chloro regiochemistry, as confirmed by its InChI Key (MRYBXBVFUWYZEE-UHFFFAOYSA-N) and SMILES notation . This differentiates it from the 6-chloro-2-cyclohexyl isomer (CAS 3822-99-9), which is more commonly cited as a direct intermediate for chlorexolone. Physicochemical data reveal a measurable difference in lipophilicity: the target compound has a computed LogP of 2.12 [1], making it slightly less lipophilic than the 6-chloro isomer, which has a LogP of 2.22 . This difference is relevant for chromatographic method development where distinct retention times must be established and validated.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.12 |
| Comparator Or Baseline | 6-chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide (CAS 3822-99-9): LogP 2.22 |
| Quantified Difference | Δ LogP = 0.10 |
| Conditions | Computational estimation based on reverse-phase HPLC parameters and molecular structure. |
Why This Matters
For analytical chemists developing purity assays or forced degradation studies, the distinct LogP value confirms that these two positional isomers can be resolved using appropriate chromatographic methods, preventing misidentification during quality control.
- [1] SIELC Technologies. 4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide. LogP: 2.12. CAS 40739-56-8. 2018. View Source
